molecular formula C19H20FN3O B5027662 N-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-phenylethanamine

N-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-phenylethanamine

Numéro de catalogue B5027662
Poids moléculaire: 325.4 g/mol
Clé InChI: ZEVJVDRYQMHFJS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-phenylethanamine, commonly known as FBO-PMEA, is a novel compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound belongs to the class of phenethylamines and is characterized by the presence of an oxadiazole ring in its structure.

Mécanisme D'action

FBO-PMEA acts by increasing the release of serotonin, norepinephrine, and dopamine in the brain. This leads to an increase in neurotransmitter levels, which can have a positive effect on mood, cognition, and behavior. FBO-PMEA achieves this effect by binding to and activating the serotonin transporter (SERT) and the norepinephrine transporter (NET), which are responsible for the reuptake of these neurotransmitters.
Biochemical and Physiological Effects:
FBO-PMEA has been shown to have a number of biochemical and physiological effects. These include an increase in extracellular levels of serotonin, norepinephrine, and dopamine in the brain. FBO-PMEA has also been shown to increase locomotor activity and induce hyperthermia in animals. Additionally, FBO-PMEA has been shown to have neuroprotective effects in animal models of Parkinson's and Alzheimer's.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of FBO-PMEA is its potential as a therapeutic agent for the treatment of neurodegenerative diseases. It has also shown promise as a new antidepressant and anxiolytic drug. However, there are limitations to the use of FBO-PMEA in lab experiments. The compound is relatively new, and there is limited information available on its toxicity and long-term effects. Additionally, the synthesis of FBO-PMEA is complex and requires specialized equipment and expertise.

Orientations Futures

There are several future directions for research on FBO-PMEA. One area of interest is the development of new antidepressant and anxiolytic drugs based on the structure of FBO-PMEA. Another area of interest is the investigation of the neuroprotective effects of FBO-PMEA in human clinical trials. Additionally, further research is needed to determine the long-term effects and toxicity of FBO-PMEA.

Méthodes De Synthèse

The synthesis of FBO-PMEA involves the reaction of 2-fluorobenzyl bromide with 5-amino-1,2,4-oxadiazole in the presence of potassium carbonate in dimethylformamide. The resulting product is then reacted with N-methyl-2-phenylethanamine to yield FBO-PMEA. The purity of the compound can be improved by recrystallization from ethanol.

Applications De Recherche Scientifique

FBO-PMEA has potential applications in medicinal chemistry as a selective serotonin releasing agent (SSRA) and a serotonin-norepinephrine-dopamine releasing agent (SNDRA). These properties make it a promising candidate for the development of new antidepressant and anxiolytic drugs. FBO-PMEA has also shown potential as a therapeutic agent for the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's.

Propriétés

IUPAC Name

N-[[3-[(2-fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl]methyl]-N-methyl-2-phenylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O/c1-23(12-11-15-7-3-2-4-8-15)14-19-21-18(22-24-19)13-16-9-5-6-10-17(16)20/h2-10H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEVJVDRYQMHFJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC1=CC=CC=C1)CC2=NC(=NO2)CC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.